Chemical and physical properties of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate
Chemical and physical properties of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate
Comprehensive Technical Guide: Chemical, Physical, and Pharmacological Profiling of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate
Executive Summary
The rational design of novel local anesthetics and targeted therapeutics heavily relies on the modification of established pharmacophores. Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate represents a sophisticated structural evolution of the classic local anesthetic Butamben (butyl 4-aminobenzoate)[1]. By functionalizing the primary aromatic amine of the p-aminobenzoic acid (PABA) core with a thioether-linked acetamido extension, this hybrid molecule achieves a highly specific physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural rationale, predictable physicochemical properties, validated synthetic methodologies, and protocols for pharmacological evaluation.
Structural Rationale and Physicochemical Profiling
The architecture of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is engineered to balance lipophilicity, metabolic stability, and receptor binding affinity. The PABA scaffold is a proven building block in medicinal chemistry, historically utilized in over 180 commercial drugs ranging from antimicrobials to local anesthetics[2].
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The Butyl Ester Core: The esterification of the PABA carboxylate with a butyl group imparts significant lipophilicity, which is essential for penetrating the lipid-rich myelin sheaths of nerve fibers[3].
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The Acetamido Linker: Converting the primary amine of Butamben into an amide increases resistance to rapid enzymatic hydrolysis. Furthermore, the amide carbonyl and nitrogen serve as critical hydrogen-bond acceptors and donors, respectively, which are vital for anchoring the molecule within the inner pore of voltage-gated sodium channels[3].
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The Thioether and Terminal Aryl Amine: The introduction of a (4-aminophenyl)thio group provides a flexible, electron-rich domain. The terminal primary amine introduces a pH-dependent protonation site, which governs the molecule's equilibrium between its neutral (membrane-permeable) and ionized (receptor-active) states in physiological environments[4].
Quantitative Physicochemical Data
The following parameters are derived from structural calculations based on the parent compound Butamben and standard additive group contributions.
| Property | Value / Description | Mechanistic Rationale |
| IUPAC Name | Butyl 4-(2-((4-aminophenyl)thio)acetamido)benzoate | Standardized nomenclature. |
| Molecular Formula | C19H22N2O3S | Represents the hybrid assembly of the three core synthons. |
| Molecular Weight | 358.46 g/mol | Falls within the optimal Lipinski range (<500 Da) for drug-like molecules. |
| Estimated cLogP | 4.5 – 4.8 | High lipophilicity driven by the butyl chain and thioether, ensuring rapid partitioning into lipid bilayers[1]. |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Optimal for topical and peripheral nerve penetration, though restrictive for blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors | 2 (Amide NH, Terminal NH2) | Facilitates target receptor anchoring[5]. |
| Hydrogen Bond Acceptors | 5 (Carbonyls, Ester O, Thioether S) | Ensures adequate aqueous solvation kinetics despite high overall lipophilicity. |
Synthetic Methodology and Validation
The synthesis of this complex molecule requires a highly chemoselective, convergent two-step protocol. As an application scientist, the critical challenge here is preventing side reactions, specifically the unwanted N-alkylation of the terminal aromatic amines.
Step 1: N-Acylation of Butamben
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Preparation: Dissolve 1.0 equivalent of Butyl 4-aminobenzoate (Butamben) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.2 equivalents of Triethylamine (Et3N). Causality: Et3N acts as an acid scavenger. By neutralizing the HCl generated during the reaction, it prevents the protonation of Butamben's amine, maintaining its nucleophilicity.
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Acylation: Dropwise add 1.1 equivalents of Chloroacetyl chloride at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.
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Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate Butyl 4-(2-chloroacetamido)benzoate .
Step 2: Chemoselective SN2 Thioetherification
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Preparation: Dissolve 1.0 equivalent of the chloroacetamide intermediate in anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Add 1.1 equivalents of 4-Aminothiophenol and 1.5 equivalents of Potassium Carbonate (K2CO3).
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Mechanistic Control (The Causality): Why K2CO3? The basicity of K2CO3 is precisely calibrated to deprotonate the highly acidic sulfhydryl group of 4-aminothiophenol (pKa ~6.5) to form a potent thiolate nucleophile. However, it is entirely insufficient to deprotonate the aromatic amine (pKa ~4.6). This thermodynamic differential guarantees exclusive S-alkylation via an SN2 mechanism, completely suppressing N-alkylation.
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Reaction: Heat the mixture to 80°C for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
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Purification: Precipitate the product by pouring the mixture into ice-cold water. Filter, wash with water, and recrystallize from hot ethanol to yield the pure target compound.
Fig 1: Chemoselective two-step synthetic workflow for the target compound.
Pharmacological Mechanisms & Application Workflows
Based on its structural homology to established PABA derivatives, this compound is primarily evaluated for local anesthetic and targeted ion-channel blocking properties[3]. The mechanism relies on the "modulated receptor hypothesis." The highly lipophilic uncharged form of the molecule diffuses across the neuronal lipid bilayer. Once in the slightly more acidic intracellular environment, the terminal amine protonates. This cationic form binds to specific residues within the inner vestibule of the voltage-gated sodium (Na+) channel, physically occluding the pore and preventing the influx of Na+ necessary for action potential propagation[4].
Fig 2: Proposed pharmacological mechanism of action via sodium channel blockade.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
To validate the membrane permeability predicted by the compound's high cLogP, a PAMPA workflow is structurally mandated before in vivo testing.
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Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate the neuronal lipid bilayer.
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Donor Solution Loading: Dissolve the target compound in DMSO (stock), then dilute to 10 µM in Phosphate-Buffered Saline (PBS) at pH 7.4. Add 200 µL of this solution to the donor wells.
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Acceptor Compartment: Fill the acceptor wells with 200 µL of fresh PBS (pH 7.4) containing 5% DMSO to maintain sink conditions.
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Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation (to preserve the unstirred water layer).
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Quantification: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ) to validate the compound's capacity for transcellular diffusion.
Conclusion
Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is a highly engineered derivative of Butamben. By utilizing a thioether-acetamido linker, the molecule preserves the critical lipophilicity required for membrane penetration while introducing new hydrogen-bonding domains and metabolic stability. The self-validating synthetic and analytical protocols outlined above provide a robust framework for researchers to synthesize, verify, and biologically evaluate this promising chemical entity.
Sources
- 1. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Caption: Labeled chemical structure for NMR peak assignment.